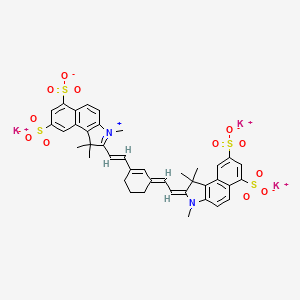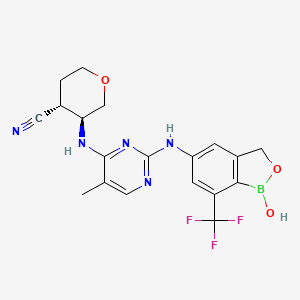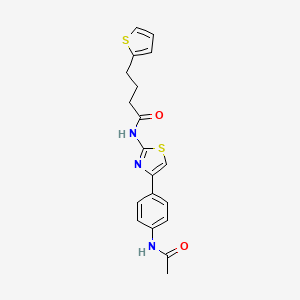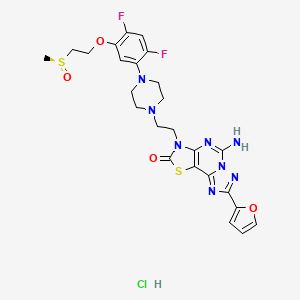![molecular formula C20H15N3O2 B12373583 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide involves several steps. One common synthetic route includes the condensation of 3-hydroxy-2-naphthoic acid with 4-formylindole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or naphthalene rings are replaced with other groups. .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Medicine: The compound’s ability to inhibit enzymes and proteins makes it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, anticancer, and other therapeutic effects .
Comparación Con Compuestos Similares
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide is unique due to its specific structure, which combines the indole and naphthalene moieties. Similar compounds include:
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have shown antimicrobial activity and are structurally related to the target compound.
Indole-2-carboxamides: These compounds also exhibit enzyme inhibitory properties and have been studied for their potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H15N3O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19-11-14-5-2-1-4-13(14)10-17(19)20(25)23-22-12-15-6-3-7-18-16(15)8-9-21-18/h1-12,21,24H,(H,23,25)/b22-12+ |
Clave InChI |
SAHFFMYIZUHBSF-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C4C=CNC4=CC=C3)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C4C=CNC4=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)




![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)




![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)

